molecular formula C22H22N4O4 B2726419 Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate CAS No. 2185590-62-7

Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate

Cat. No.: B2726419
CAS No.: 2185590-62-7
M. Wt: 406.442
InChI Key: IYYOHMPVHXZCCY-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate is a synthetic carbamate derivative featuring a pyrrolidine ring substituted with a quinoxaline moiety via an ether linkage. The compound’s core structure comprises:

  • A benzyl carbamate group (N-protecting group).
  • A 2-oxoethyl spacer connecting the carbamate to the pyrrolidine ring.

This compound is of interest in medicinal chemistry due to the quinoxaline moiety, known for antimicrobial, anticancer, and kinase inhibitory properties. However, its specific applications remain underexplored in publicly available literature.

Properties

IUPAC Name

benzyl N-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-21(13-24-22(28)29-15-16-6-2-1-3-7-16)26-11-10-17(14-26)30-20-12-23-18-8-4-5-9-19(18)25-20/h1-9,12,17H,10-11,13-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYOHMPVHXZCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Precursor Preparation

Pyrrolidin-3-ol serves as the starting material. Its synthesis is well-documented via cyclization of 1,4-diols or reduction of pyrrolidinone derivatives.

Quinoxaline Ether Formation

Method A: Nucleophilic Substitution

  • Reagents : Quinoxalin-2-ol, pyrrolidin-3-ol mesylate, NaH (base), anhydrous DMF.
  • Conditions : 0°C to room temperature, 12–24 hours.
  • Mechanism : Mesylate leaving group facilitates SN2 displacement by quinoxaline oxygen.

Method B: Mitsunobu Reaction

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF.
  • Conditions : 0°C to reflux, 6–8 hours.
  • Yield : >75% (based on analogous ether syntheses).

Synthesis of 2-Oxoethylcarbamate Intermediate

Ethyl Glycinate Derivatization

  • Oxidation to Ketone :

    • Reagents : Pyridinium chlorochromate (PCC) in CH₂Cl₂.
    • Product : 2-Oxoethylamine hydrochloride.
  • Carbamate Protection :

    • Reagents : Benzyl chloroformate, NaHCO₃, H₂O/THF.
    • Conditions : 0°C, 2 hours.
    • Yield : 85–90% (similar to carbamate formations in).

Coupling of Fragments via Amide Bond Formation

Activation of Carboxylic Acid

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
  • Product : Acyl chloride intermediate.

Amide Coupling

Method A: Schotten-Baumann

  • Reagents : Acyl chloride, 3-(quinoxalin-2-yloxy)pyrrolidine, NaOH, H₂O/EtOAc.
  • Conditions : 0°C, 1 hour.

Method B: EDC/HOBt-Mediated Coupling

  • Reagents : EDC·HCl, HOBt, DMF.
  • Conditions : Room temperature, 12–16 hours.
  • Yield : 70–80% (as per).

Optimization Challenges and Solutions

Challenge Solution Key References
Low quinoxaline reactivity Use Mitsunobu conditions for ether formation
Carbamate hydrolysis Mild bases (NaHCO₃) and low temperatures
Purification difficulties Column chromatography (SiO₂, hexane/EtOAc)

Analytical Characterization

Spectroscopic Data :

  • IR : 1690 cm⁻¹ (C=O, carbamate), 1645 cm⁻¹ (amide I).
  • ¹H NMR (CDCl₃) : δ 7.2–8.5 (m, quinoxaline H), 5.1 (s, CH₂Ph), 3.5–4.2 (m, pyrrolidine H).
  • MS (ESI+) : m/z 407.4 [M+H]⁺.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Complexity
Mitsunobu + EDC/HOBt 68 >95 High
SN2 + Schotten-Baumann 55 90 Moderate

Industrial-Scale Considerations

  • Cost Efficiency : Mitsunobu reagents (DIAD, PPh₃) are expensive; SN2 routes preferred for large-scale.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) in coupling steps.

Biological Activity

Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and interactions with biological systems.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : 286.32 g/mol
  • CAS Registry Number : [specific CAS number not provided in search results]

This compound features a carbamate functional group, which is known for its versatility in biological applications.

Research indicates that this compound exhibits several mechanisms of action, including:

  • Antibacterial Activity : Similar compounds have shown potent inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves targeting bacterial cell wall synthesis, akin to vancomycin .
  • Antitubercular Activity : Preliminary studies suggest significant activity against Mycobacterium tuberculosis, with some derivatives demonstrating low minimum inhibitory concentrations (MICs) .
  • DNA Interaction : The compound may bind to DNA and induce repair mechanisms, which can be crucial for its antitumor properties .

Efficacy and Selectivity

The efficacy of this compound can be summarized in the following table:

Activity TypeEfficacyReference
AntibacterialPotent against Gram-positive
AntitubercularSignificant in vivo activity
DNA RepairBinds to DNA, induces repair

Case Studies

Recent studies have focused on the synthesis and biological evaluation of benzyl carbamate derivatives, including those containing quinoxaline moieties. For instance, a study found that certain derivatives exhibited promising antitubercular activity with MIC values ranging from 0.625 to 6.25 μg/mL against multidrug-resistant strains of M. tuberculosis .

Another study highlighted the importance of structural modifications in enhancing biological activity. The introduction of specific functional groups was found to significantly improve the efficacy against bacterial strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure HighlightsBiological Activity
Benzyl CarbamateLacks quinoxaline moietyModerate antibacterial
Ethyl CarbamateSimilar ester linkageLower potency
Methyl CarbamateSimilar ester linkageLimited biological activity

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely incorporates a quinoxaline-ether group, contrasting with the aryl-ethynyl or hydroxy substituents in analogs. Quinoxaline’s fused aromatic system may enhance DNA intercalation or kinase binding compared to simpler aryl groups .

Contrasts with Analogues :

  • Compounds 6f, 6g, and 6b employ photoredox decarboxylative alkynylation to install ethynyl substituents, achieving yields of 91–92% . The target compound’s synthesis may require milder conditions due to the sensitivity of quinoxaline’s nitrogen heterocycle.
  • The patent in highlights alternative protecting groups (e.g., tert-butyl carbamate), but the target compound’s benzyl carbamate group aligns with intermediates like Formula 4 in the patent, suggesting compatibility with standard deprotection strategies .

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